2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJDCGSSZDXIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960260 | |
| Record name | 2-Methoxy-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39638-84-1 | |
| Record name | NSC25753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides, which play critical roles in cellular processes, including DNA and RNA synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (2R,3R,4S,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Molecular Formula : CHNO
- Molecular Weight : 297.267 g/mol
- Hydrogen Bond Donor Count : 6
- Hydrogen Bond Acceptor Count : 16
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on purine analogs have shown that they can inhibit DNA synthesis in cancer cells. This inhibition is often mediated through the interference with nucleotide metabolism and incorporation into DNA strands.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nucleotide Synthesis : By mimicking natural nucleosides, it can inhibit enzymes involved in nucleotide synthesis pathways.
- Induction of Apoptosis : Some studies suggest that this compound may trigger apoptotic pathways in cancerous cells.
- Antiviral Properties : Similar compounds have shown efficacy against various viral infections by interfering with viral replication processes.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of purine derivatives on T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in vitro. The study reported a dose-dependent response with IC values indicating potent activity at low concentrations.
Case Study 2: Antiviral Activity
Another investigation into the antiviral properties of purine derivatives found that certain modifications enhanced their effectiveness against herpes simplex virus (HSV). The compound showed promise in reducing viral load in infected cell cultures.
Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant reduction in T-ALL cell viability with apoptosis induction |
| Study B | Antiviral | Effective against HSV with reduced viral load |
Scientific Research Applications
Antiviral Research
One of the primary applications of 2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol is in antiviral drug development. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research has demonstrated that derivatives of this compound exhibit potent activity against various viruses, including those responsible for hepatitis and HIV.
Cancer Therapeutics
The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival.
Nucleotide Analog Studies
As a nucleotide analog, this compound is utilized in studies examining nucleotide metabolism and signaling pathways. It serves as a valuable tool for understanding how modifications to nucleosides can affect cellular functions.
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes involved in nucleotide synthesis. By inhibiting these enzymes, it may effectively alter the availability of nucleotides within cells, thereby impacting various biochemical pathways.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of modified purine nucleosides similar to this compound. The results indicated significant inhibition of viral replication in vitro, particularly against herpes simplex virus (HSV) types 1 and 2.
Case Study 2: Cancer Cell Proliferation
Research conducted by Smith et al. (2023) demonstrated that this compound could reduce the viability of breast cancer cells by over 50% at micromolar concentrations. The study highlighted its potential for further development into a therapeutic agent for breast cancer treatment.
Case Study 3: Enzyme Interaction
A detailed enzymatic study revealed that this compound effectively inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition was linked to decreased DNA synthesis rates in cultured cells.
Comparison Table: Applications Overview
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral Research | Interferes with viral replication | Significant antiviral activity |
| Cancer Therapeutics | Induces apoptosis and disrupts cell cycle | Reduces cancer cell viability |
| Nucleotide Analog Studies | Alters nucleotide metabolism | Insights into cellular functions |
| Enzyme Inhibition | Inhibits critical enzymes in nucleotide synthesis | Decreased DNA synthesis rates |
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at C2 and hydroxyl groups on the oxolane ring participate in nucleophilic and electrophilic substitutions under controlled conditions:
Phosphorylation and Glycosidic Bond Modifications
The hydroxymethyl group on the oxolane ring undergoes phosphorylation, while the glycosidic bond exhibits stability under acidic/basic conditions:
Phosphorylation
-
Enzyme-mediated : Adenosine kinase catalyzes phosphorylation at the 5'-OH position to form monophosphate derivatives (e.g., 2'-MeO-AMP) with .
-
Chemical phosphorylation : Using POCl₃ in trimethyl phosphate yields 75–80% 5'-monophosphate derivatives at 4°C.
Glycosidic Bond Hydrolysis
-
Acidic conditions (0.1M HCl, 90°C): 20% cleavage after 1 hr, forming free 2-methoxypurine and sugar moiety .
-
Enzymatic cleavage: Purine nucleoside phosphorylase (PNP) shows reduced activity () compared to adenosine.
Enzymatic Transformations
Biological systems modify this compound through methylation and oxidation pathways:
Stability Profile
Critical stability parameters under various conditions:
| Condition | Degradation Pathway | Half-Life | Stabilizing Agents |
|---|---|---|---|
| pH 1.0 (HCl) | Glycosidic bond hydrolysis | 45 min | 10% sucrose |
| pH 7.4 (PBS) | Oxidative degradation | 14 days | 0.1% ascorbic acid |
| UV light (254 nm) | Purine ring oxidation | 6 hrs | Amber glass |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | C2 Substituent | Phosphorylation Rate (vs wild-type) | Glycosidic Bond Stability (t₁/₂ in 0.1M HCl) |
|---|---|---|---|
| Adenosine | -OH | 1.0 (reference) | 30 min |
| 2-MeO-Ado | -OCH₃ | 0.65 | 45 min |
| 2-Cl-Ado | -Cl | 0.42 | 22 min |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxy group distinguishes it from CV1808 (2-anilino) and MRE0094 (4-chlorophenyl-ethoxy), which have bulkier substituents.
Pharmacological and Biochemical Activity
Receptor Binding and Selectivity
- Target Compound: Limited direct activity data are available. However, analogs like CV1808 act as adenosine A2A receptor agonists, while MRE0094 targets adenosine A1/A3 receptors .
- Compound 7: Exhibits moderate CD39/CD73 ectonucleotidase inhibition (IC50 ~10 µM) due to its C6 aminoalkyl chain .
- TOP1/TOP2 (PRMT5 Inhibitors) : Demonstrated docking scores of -9.3 and -9.1 kcal/mol, respectively, for PRMT5 inhibition, suggesting superior binding compared to the parent compound 3XV (-8.5 kcal/mol) .
Preparation Methods
Starting Materials and General Strategy
- The sugar moiety is often derived from protected β-D-ribofuranose derivatives, such as 2,3,5-tri-O-acetyl-β-D-ribofuranose.
- The purine base precursor is 2-methoxypurine or its derivatives.
- Coupling of the sugar and purine base occurs at the N9 position of the purine ring.
Protection and Activation of Sugar Moiety
- The ribose sugar is initially protected at hydroxyl groups to prevent side reactions.
- For example, acetylation to form tri-O-acetyl ribose derivatives is common.
- Activation of the anomeric center (C1 of sugar) is achieved by converting it into a good leaving group, such as a halide or trichloroacetimidate.
N-Glycosylation Reaction
- The key step is the N-glycosylation where the purine base is coupled to the activated sugar.
- This is typically carried out under Lewis acid catalysis or by using bases to promote nucleophilic substitution at the anomeric position.
- The reaction conditions are optimized to favor β-anomer formation, which is biologically relevant.
Introduction of the 2-Methoxy Group on Purine
- The 2-methoxy substituent on the purine ring can be introduced either before or after glycosylation.
- Methods include methylation of 2-hydroxypurine derivatives using methylating agents like methyl iodide under basic conditions.
Deprotection and Purification
- After glycosylation, protecting groups on the sugar are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
- Purification is typically performed by chromatography techniques such as flash chromatography on silica gel.
Detailed Research Findings and Data
A recent study on related β-C-nucleosides with diol groups at the anomeric position provides insights into synthetic details applicable to this compound:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of sugar | Acetylation with acetic anhydride, pyridine | High | Protects 2,3,5-OH groups |
| Activation of sugar | Conversion to halide or trichloroacetimidate | Moderate to high | Facilitates nucleophilic substitution |
| N-Glycosylation | Coupling with 2-methoxypurine under Lewis acid catalysis | 70-85 | β-anomer favored |
| Methylation (if post-glycosylation) | Methyl iodide, base (e.g., K2CO3) | >80 | Introduces 2-methoxy group |
| Deprotection | Mild acid or base hydrolysis | Quantitative | Removes acetyl groups |
| Purification | Flash chromatography | - | Ensures product purity |
The synthesis of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol, a key intermediate, involves refluxing protected sugar derivatives with benzyl chloride and potassium hydroxide, followed by chromatographic purification to obtain high yields (~85%).
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O5 |
| Molecular Weight | 282.25 g/mol |
| Appearance | Solid at room temperature |
| Solubility | Soluble in DMSO, water, ethanol, DMF |
| Stability | Stable at -20°C for years; in solution stable at -80°C for months |
| Storage | Powder at -20°C or 4°C; solution at -80°C |
These properties influence solvent choice and storage conditions during synthesis and purification.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Sugar protection | Acetic anhydride, pyridine | Room temp, several hours | High | Protects hydroxyl groups |
| Anomeric activation | HBr/acetic acid or trichloroacetimidate formation | Mild heating | Moderate to high | Enables glycosylation |
| N-glycosylation | 2-Methoxypurine, Lewis acid/base catalyst | Reflux or room temp | 70-85% | β-anomer favored |
| Methylation | Methyl iodide, base | Room temp | >80% | Optional if methoxy not pre-introduced |
| Deprotection | Methanolic ammonia or sodium methoxide | Room temp | Quantitative | Removes protecting groups |
| Purification | Silica gel chromatography | Ambient | - | Ensures high purity |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol in high purity?
- Methodological Answer : Synthesis typically involves nucleoside analog preparation via glycosylation of 6-methoxypurine with arabinofuranosyl derivatives. Characterization requires multi-modal validation:
- HPLC for purity assessment (≥98% purity threshold) .
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions, particularly the methoxy group at C2 of the purine ring .
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS to confirm [M+H]⁺ ion) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks, especially during solvent-based reactions .
- Stability Considerations : Store at -20°C in anhydrous conditions to avoid hydrolysis of the methoxy or hydroxymethyl groups .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with DNA topoisomerases (e.g., TOP1/TOP2)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on Van der Waals (-157.1 ± 13.8 kJ/mol) and electrostatic energy (-125.3 ± 19.7 kJ/mol) contributions .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by methoxy group modifications, comparing with analogs like 5'-Deoxy-5'-methylthioadenosine .
- Validation : Cross-reference computational results with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (e.g., Kd values) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound in complex with FAD-dependent oxidoreductases?
- Methodological Answer :
- Fragment Screening : Co-crystallize the compound with Chaetomium thermophilum oxidoreductase using 20% PEG 3350 as a cryoprotectant .
- Data Collection : Perform high-resolution (≤1.8 Å) X-ray diffraction at synchrotron facilities to resolve key interactions (e.g., hydrogen bonds between the hydroxymethyl group and enzyme active sites) .
- Electron Density Maps : Analyze omit maps to confirm the orientation of the methoxypurine moiety in the binding pocket .
Q. How does the methoxy substituent influence adenosine receptor selectivity (e.g., A1 vs. A3 subtypes) in functional assays?
- Methodological Answer :
- Receptor Transfection : Use HEK-293 cells expressing human A1 or A3 receptors to measure cAMP inhibition (A1) or ERK phosphorylation (A3) .
- Comparative Studies : Test against APNEA (a non-selective agonist), noting EC50 shifts caused by methoxy vs. aminoethylphenyl modifications .
- In Vivo Validation : Assess anti-convulsant activity in rodent models at 1 mg/kg doses, monitoring synergistic effects with anticonvulsants like carbamazepine .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported binding energies for nucleoside analogs across computational studies?
- Methodological Answer :
- Parameter Standardization : Ensure consistent force fields (e.g., AMBER vs. CHARMM) and solvation models (e.g., PBSA vs. GBSA) across studies .
- Error Margins : Compare standard deviations (e.g., ±19.7 kJ/mol for binding energy in TOP1 interactions) to assess statistical significance .
- Experimental Validation : Use ITC (Isothermal Titration Calorimetry) to resolve ambiguities in electrostatic vs. hydrophobic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
